6-Fluoro-3-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]-1,2-benzoxazole
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Overview
Description
6-Fluoro-3-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]-1,2-benzoxazole is a compound of significant interest in the field of medicinal chemistry. The structure of this compound includes a benzoxazole ring, which is a common scaffold in many pharmacologically active molecules .
Preparation Methods
The synthesis of 6-Fluoro-3-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]-1,2-benzoxazole typically involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The synthetic route is straightforward and can yield the target products with 55–92% efficiency in relatively short reaction times . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound .
Chemical Reactions Analysis
6-Fluoro-3-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]-1,2-benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogen derivatives can be used to introduce different substituents into the benzoxazole ring
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-Fluoro-3-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]-1,2-benzoxazole has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Medicine: It is an important intermediate in the synthesis of paliperidone, an antipsychotic drug used for the treatment of schizophrenia
Industry: The compound’s derivatives are used in the development of new drugs with potential antimicrobial and antiproliferative activities
Mechanism of Action
The mechanism of action of 6-Fluoro-3-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]-1,2-benzoxazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which is beneficial in the treatment of conditions like Alzheimer’s disease . Additionally, the compound’s antiproliferative activity is linked to its ability to inhibit tubulin polymerization, thereby disrupting cell division .
Comparison with Similar Compounds
6-Fluoro-3-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]-1,2-benzoxazole can be compared with other similar compounds, such as:
Paliperidone: An antipsychotic drug that shares a similar benzoxazole structure.
Risperidone: Another antipsychotic with a related chemical structure.
Zonisamide: An anticonvulsant that also contains a benzoxazole ring.
The uniqueness of this compound lies in its specific substitutions, which confer distinct pharmacological properties .
Properties
Molecular Formula |
C17H17FN4O |
---|---|
Molecular Weight |
312.34 g/mol |
IUPAC Name |
6-fluoro-3-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]-1,2-benzoxazole |
InChI |
InChI=1S/C17H17FN4O/c1-11-9-19-10-16(20-11)22-6-4-12(5-7-22)17-14-3-2-13(18)8-15(14)23-21-17/h2-3,8-10,12H,4-7H2,1H3 |
InChI Key |
NHPCZKLBLTYKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
Origin of Product |
United States |
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